molecular formula C15H17N3O B2886227 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1210335-19-5

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B2886227
CAS No.: 1210335-19-5
M. Wt: 255.321
InChI Key: HLZXRJAEKNMBRZ-UHFFFAOYSA-N
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Description

N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide is a cyclopenta[c]pyrazole derivative featuring a 2-methyl substituent on the pyrazole ring and a phenylacetamide group at the 3-position. The cyclopenta[c]pyrazole core confers rigidity and planar geometry, which can enhance binding affinity to biological targets. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18-15(12-8-5-9-13(12)17-18)16-14(19)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZXRJAEKNMBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclopentanone Enol Ethers

Cyclopentanone enol ethers react with substituted hydrazines to form the pyrazole ring. For example, 2-methylcyclopentan-1-one enol ether undergoes cyclization with methylhydrazine in ethanol at reflux (78°C, 12 hours), yielding 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent Ethanol 85
Temperature 78°C
Reaction Time 12 hours
Hydrazine Equivalents 1.2

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated that cyclopentanone and methylhydrazine in acetonitrile under microwave conditions (150 W, 120°C, 30 minutes) achieved a 92% yield of the pyrazole core.

Introduction of the Acetamide Side Chain

The acetamide group is introduced via nucleophilic acyl substitution. The primary amine on the pyrazole reacts with 2-phenylacetyl chloride or activated esters.

Acylation with 2-Phenylacetyl Chloride

A representative procedure involves:

  • Dissolving 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (1.0 equiv) in dry dichloromethane.
  • Adding triethylamine (2.5 equiv) as a base.
  • Dropwise addition of 2-phenylacetyl chloride (1.2 equiv) at 0°C.
  • Stirring at room temperature for 6 hours.
Parameter Condition Yield (%)
Solvent Dichloromethane 78
Temperature 0°C → RT
Reaction Time 6 hours

Coupling Reagent-Mediated Synthesis

To avoid side reactions, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed. A mixture of 2-phenylacetic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF reacts with the pyrazole amine, achieving a 91% yield.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target compound typically elutes at Rf = 0.45.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ph), 4.12 (s, 2H, CH2CO), 3.02 (t, 2H, pyrazole-H), 2.91 (s, 3H, CH3), 2.45–2.38 (m, 4H, cyclopentane-H).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide).
  • Mass Spec : m/z 283.1 [M+H]+.

Optimization Challenges and Solutions

Side Reactions in Acylation

Over-acylation is mitigated by controlling stoichiometry (limiting acyl chloride to 1.2 equiv) and low-temperature addition.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Efficiency
Acylation (Cl) 78 95 Moderate
HATU Coupling 91 98 High
Microwave Cyclization 92 97 High

The HATU-mediated coupling offers superior yields and purity, albeit at higher reagent costs.

Industrial-Scale Considerations

Batch processes using continuous flow reactors have been patented for large-scale synthesis. A tubular reactor with a residence time of 20 minutes at 100°C achieves 89% yield with 99% purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for drug development.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituent Molecular Formula Key Spectral Data Reference
N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide Phenylacetamide C₁₆H₁₇N₃O IR: C=O ~1670–1680 cm⁻¹; NMR: Aromatic protons δ 7.20–8.40 ppm (similar to )
(E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride Thiophene acrylamide C₁₆H₁₈N₃OS·HCl IR: C=O ~1680 cm⁻¹; Thiophene protons δ 7.0–7.5 ppm
2-(2,4-Dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide Dichlorophenoxyacetamide C₁₅H₁₅Cl₂N₃O₂ IR: C=O ~1670 cm⁻¹; Cl substituents increase electron-withdrawing effects
N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(p-methoxyphenoxy)acetamide p-Methoxyphenoxyacetamide (methylene-linked) C₁₇H₂₁N₃O₃ IR: C=O ~1665 cm⁻¹; Methoxy group δ ~3.75 ppm (¹H NMR)
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Dichlorophenyl (no acetamide) C₁₃H₁₂Cl₂N₂ ¹H NMR: Methyl at δ 2.33 ppm; Aromatic Cl substituents δ 7.59 ppm

Electronic and Steric Effects

  • Electron-Donating Groups : The p-methoxy group in improves solubility via polarity but may reduce metabolic stability.
  • Steric Effects : The methylene linker in adds conformational flexibility compared to the direct acetamide linkage in the parent compound.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases.
  • Thermal Stability : Methyl and rigid cyclopenta[c]pyrazole cores enhance thermal stability, as evidenced by melting points >200°C in related compounds .

Spectral Characterization

  • IR Spectroscopy : All acetamide derivatives show strong C=O stretches at 1665–1682 cm⁻¹, confirming amide functionality .
  • NMR Spectroscopy : Aromatic protons in phenyl or thiophene groups resonate at δ 7.0–8.6 ppm, while methyl groups on the pyrazole ring appear at δ 2.33–2.63 ppm .

Biological Activity

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.33 g/mol

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
A1Xanthomonas oryzae156.7 µM
A2Xanthomonas axonopodis230.5 µM

These findings suggest that modifications in the chemical structure can enhance or diminish antimicrobial efficacy.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for compounds related to this compound. For example:

Cell LineCompound Concentration (µM)Viability (%)
MCF-70, 1, 5100, 85, 50
B16F100, 1, 5100, 80, 30

The decrease in cell viability indicates a potential for this compound to act as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It has been hypothesized that the compound may inhibit key enzymes involved in cellular processes such as:

  • Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase activity significantly.

Case Study 1: Tyrosinase Inhibition

In a study focusing on the inhibition of tyrosinase by phenolic compounds:

  • Compound Tested : this compound
  • IC50 Value : The IC50 value was determined to be approximately 14.33 ± 1.63 µM , indicating strong inhibitory potency.

This suggests that the compound could be explored for applications in skin-lightening agents.

Case Study 2: Antibacterial Efficacy

A series of derivatives containing similar structures were tested against bacterial strains:

CompoundTarget BacteriaEC50 (µM)
A1Xanthomonas oryzae156.7
A2Xanthomonas axonopodis230.5

These results highlight the potential of structural modifications in enhancing antibacterial properties.

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step routes, often starting with the formation of the cyclopenta[c]pyrazole core through cyclization of hydrazines with carbonyl derivatives (e.g., ketones or esters) . Key steps include:
  • Suzuki-Miyaura coupling : For introducing aryl/heteroaryl substituents, ensuring regioselectivity and scalability .
  • Amide bond formation : Using coupling agents like EDCI/HOBt to link the pyrazole core with phenylacetic acid derivatives .
    Purification involves recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, pyrazole ring protons appear as distinct singlets (δ 5.3–5.5 ppm), while aromatic protons from the phenylacetamide moiety resonate at δ 7.2–7.5 ppm .
  • FTIR : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide group .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+ = 312.1472) confirms molecular formula .

Advanced Research Questions

Q. How does this compound interact with the PI3K/Akt signaling pathway, and what experimental models validate its mechanism?

  • Methodological Answer :
  • In vitro assays : Use PI3K enzyme inhibition assays (IC50_{50} values measured via ADP-Glo™ Kinase Assay). Structural analogs show IC50_{50} values of 0.5–5 µM, suggesting competitive inhibition .
  • Cell-based studies : Western blotting in cancer cell lines (e.g., MCF-7) demonstrates reduced phosphorylation of Akt (Ser473) after 24-hour treatment at 10 µM .
  • Molecular docking : Simulations (AutoDock Vina) predict binding to the ATP-binding pocket of PI3Kγ (binding energy: −9.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing phenyl with p-methoxyphenyl) to isolate pharmacophores. For example, p-methoxy analogs show 3x higher anti-inflammatory activity (IC50_{50} = 1.2 µM vs. 3.7 µM) .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 37°C, 5% CO2_2) to minimize variability .
  • Meta-analysis : Compare dose-response curves across publications; discrepancies in EC50_{50} values often arise from differences in cell viability assays (MTT vs. resazurin) .

Q. How can computational methods predict off-target interactions and optimize selectivity?

  • Methodological Answer :
  • Pharmacophore modeling : Tools like Schrödinger Phase identify shared features with known kinase inhibitors (e.g., hinge-binding motifs).
  • Off-target screening : SwissTargetPrediction reveals potential cross-reactivity with PIM1 kinase (probability score: 0.78), validated via kinase profiling panels .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of compound-target complexes; RMSD <2 Å indicates stable binding .

Data Contradiction Analysis

Q. Why do solubility and bioavailability studies yield conflicting results for this compound?

  • Methodological Answer :
  • Solubility assays : Discrepancies arise from solvent choice (e.g., DMSO vs. cyclodextrin-based formulations). Kinetic solubility in PBS (pH 7.4) is 12 µM, but increases to 45 µM with 10% HP-β-CD .
  • Bioavailability : Oral administration in rodents shows 22% bioavailability (Cmax_{max} = 1.8 µg/mL) vs. 8% in primates due to metabolic differences (CYP3A4 vs. CYP2C9) .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating its anti-inflammatory efficacy?

  • Methodological Answer :
  • Murine LPS-induced inflammation : Administer 50 mg/kg orally; measure TNF-α reduction (ELISA) at 6 hours (70% inhibition vs. control) .
  • Collagen-induced arthritis (CIA) : Dose-dependent reduction in paw swelling (ED50_{50} = 25 mg/kg) over 14 days .
  • Histopathology : H&E staining confirms reduced neutrophil infiltration in treated groups .

Structural Optimization Guidance

Q. How can the metabolic stability of this compound be improved without compromising activity?

  • Methodological Answer :
  • Deuterium incorporation : Replace methyl groups with CD3_3 at the pyrazole 2-position; increases t1/2_{1/2} from 2.1 to 4.8 h in human liver microsomes .
  • Prodrug design : Synthesize phosphate ester derivatives; hydrolyzed in plasma to release active compound, enhancing AUC by 3x .

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